molecular formula C5H11NO2 B3077394 3-(Ethylamino)propanoic acid CAS No. 10478-41-8

3-(Ethylamino)propanoic acid

Cat. No.: B3077394
CAS No.: 10478-41-8
M. Wt: 117.15 g/mol
InChI Key: YZPJYHCJKCSXBS-UHFFFAOYSA-N
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Description

3-(Ethylamino)propanoic acid, also known as N-ethyl-beta-alanine, is an organic compound with the molecular formula C5H11NO2. It is a derivative of beta-alanine, where the amino group is substituted with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Ethylamino)propanoic acid can be synthesized through several methods. One common approach involves the reaction of beta-alanine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The scalability of the synthesis process is crucial for meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylamino)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Ethylamino)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethylamino)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The ethylamino group may also interact with receptors or transporters, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

    Beta-alanine: The parent compound, differing by the absence of the ethyl group.

    3-(Methylamino)propanoic acid: Similar structure with a methyl group instead of an ethyl group.

    3-(Propylamino)propanoic acid: Contains a propyl group instead of an ethyl group.

Uniqueness: 3-(Ethylamino)propanoic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

3-(ethylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-6-4-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPJYHCJKCSXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901030
Record name NoName_79
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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